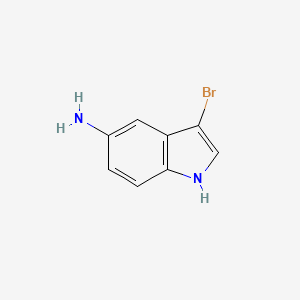

3-bromo-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSOVVBYVLPWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 1h Indol 5 Amine

Reactivity Profiles of the C3 Bromine Atom

The bromine atom at the C3 position of the indole (B1671886) ring is a key functional group that opens up a plethora of synthetic transformations. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C3-bromine atom of 3-bromo-1H-indol-5-amine serves as an excellent handle for such transformations, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented, the reactivity of similar bromoindoles and their bioisosteres, such as 3-bromo-indazol-5-amine, provides valuable insights. For instance, the Suzuki-Miyaura coupling of 3-bromo-indazol-5-amine with various arylboronic acids has been successfully achieved under microwave-assisted conditions, affording 3-aryl-1H-indazol-5-amine derivatives in good to excellent yields clockss.org. This suggests that this compound would readily participate in similar reactions to furnish 3-aryl-1H-indol-5-amines. The general reaction conditions for Suzuki-Miyaura couplings of bromoindoles often involve a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₃PO₄ in a suitable solvent system clockss.org.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 140 (Microwave) | Good to Excellent | clockss.org |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | Good to Excellent | clockss.org |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes acs.orgsigmaaldrich.commdpi.com. The C3-bromo functionality of this compound is a suitable electrophilic partner for this reaction, allowing for the introduction of various alkynyl moieties. These reactions are typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which also often serves as the solvent acs.orgmdpi.com. The resulting 3-alkynyl-1H-indol-5-amines are valuable intermediates for the synthesis of more complex heterocyclic systems.

| Catalyst System | Base | Solvent | Temperature | Typical Substrates | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | Et₃N or DMF | Room Temp. to Reflux | Terminal Alkynes | acs.orgmdpi.com |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | Terminal Alkynes | evitachem.com |

Nucleophilic Substitution Reactions at the Brominated Position

Direct nucleophilic substitution of the bromine atom at the C3 position of a 3-bromoindole is generally challenging due to the electron-rich nature of the indole ring. However, under certain conditions, this transformation can be achieved. The reactivity of 3-bromoindoles can be enhanced by converting them into 3-bromoindolenines, which are more susceptible to nucleophilic attack at the C2 position, often followed by rearrangement clockss.org. While direct SₙAr-type displacement of the C3-bromine is not a common pathway, specialized conditions or activation of the indole ring might facilitate such reactions. Research in this area is less developed compared to cross-coupling reactions, and further investigation is needed to explore the full potential of nucleophilic substitution at this position.

Transformational Chemistry of the C5 Amine Group

The primary amine group at the C5 position of this compound offers a rich platform for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions.

N-Alkylation and N-Acylation Reactions of the Primary Amine

The lone pair of electrons on the nitrogen atom of the C5-amine group makes it a good nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the amine with an alkylating agent, such as an alkyl halide or sulfate, to form secondary or tertiary amines. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The resulting N-alkylated derivatives can exhibit altered biological activities and physicochemical properties.

N-Acylation: The C5-amine can be readily acylated using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) or under coupling conditions (e.g., using DCC). This transformation is useful for the introduction of a wide range of acyl groups, leading to the formation of amides. These amide derivatives can serve as important intermediates or as final products with specific biological functions.

| Reaction Type | Reagent | Base/Catalyst | General Conditions |

| N-Alkylation | Alkyl Halide | K₂CO₃, NaH | DMF or Acetonitrile (B52724), RT to elevated temp. |

| N-Acylation | Acyl Chloride/Anhydride (B1165640) | Pyridine, Et₃N | CH₂Cl₂, THF, 0 °C to RT |

| N-Acylation | Carboxylic Acid | DCC, DMAP | CH₂Cl₂, 0 °C to RT |

Condensation Reactions Involving the Amine Functionality

The primary amine at the C5 position can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration. The resulting imines can be further reduced to form stable secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems. For example, condensation of aminoindoles with various aldehydes can lead to the formation of fused indole systems or other polycyclic aromatic compounds.

Functionalization and Derivatization at Other Indole Ring Positions (e.g., N1-position)

Beyond the C3 and C5 positions, the N1 position of the indole ring is another key site for functionalization. The N-H proton is acidic and can be removed by a base to generate an indolyl anion, which is a potent nucleophile.

N1-Alkylation and N1-Acylation: The deprotonated indole nitrogen can readily react with various electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acid chlorides or anhydrides. The introduction of a substituent at the N1 position can significantly influence the electronic properties of the indole ring and can also serve as a protecting group to direct subsequent reactions to other positions. For instance, N-acylation of 5-substituted indoles with carboxylic acids using DCC and DMAP has been reported, with high yields observed when an electron-withdrawing group is present at the C-5 position scirp.org. Given that bromine is an electron-withdrawing group, this suggests that N-acylation of this compound at the N1 position should proceed efficiently.

| Reaction Type | Reagent | Base | Solvent |

| N1-Alkylation | Alkyl Halide | NaH, K₂CO₃ | DMF, THF |

| N1-Acylation | Acyl Chloride/Anhydride | Pyridine, Et₃N | CH₂Cl₂, THF |

| N1-Acylation | Carboxylic Acid | DCC/DMAP | CH₂Cl₂ |

The strategic and selective functionalization of this compound at its various reactive sites provides a powerful platform for the generation of diverse molecular architectures with potential applications in drug discovery and materials science.

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is inherently susceptible to electrophilic attack due to its high electron density. The regiochemical outcome of such reactions on a substituted indole is dictated by the electronic and steric effects of the existing substituents. In this compound, the C3 position, which is typically the most reactive site in unsubstituted indoles, is blocked by a bromine atom.

The reactivity of the remaining positions on the carbocyclic ring (C4, C6, C7) and the pyrrolic ring (C2) is influenced by the powerful activating and ortho-, para-directing amino group (-NH₂) at C5, and the moderately deactivating but ortho-, para-directing bromo group (-Br) at C3.

Influence of the Amino Group (-NH₂ at C5): As a strong activating group, the amino functionality significantly increases the electron density of the aromatic ring through resonance effects. It directs incoming electrophiles primarily to the ortho (C4 and C6) positions.

Influence of the Bromo Group (-Br at C3): The bromine atom is an electron-withdrawing group via induction, thus deactivating the ring towards electrophilic attack. However, through resonance, it can donate lone-pair electrons and directs incoming electrophiles to the ortho (C2, C4) and para (C6, though this position is para to the N1 atom, not C3) positions.

Considering the combined influence of these substituents, the most probable sites for electrophilic attack on the this compound nucleus are the C4 and C6 positions. The C4 position is ortho to both the activating amino group and the directing bromo group, making it a highly likely candidate for substitution. The C6 position is also strongly activated, being ortho to the amino group. Substitution at C2 is less favored due to its proximity to the indole nitrogen and being ortho to the deactivating bromine atom.

While these electronic factors provide a strong theoretical basis for predicting reactivity, specific research detailing common electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound is not extensively documented in publicly available literature. Experimental outcomes would ultimately depend on the specific reagents and reaction conditions employed. For instance, nitration of various substituted indoles often occurs at the C3 position, but with this site blocked, reactions at other positions become feasible, influenced by the directing groups present rsc.org.

Modifications at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic and available for various derivatization reactions. This allows for the introduction of a wide range of functional groups, which can serve as protecting groups or modulate the molecule's biological or chemical properties. Common strategies include N-protection, N-acylation, and N-alkylation.

N-Protection Strategies

Protection of the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. For aminoindoles, robust protecting groups are often employed. A highly relevant strategy is the use of tert-butoxycarbonyl (Boc) anhydride. In a similar compound, 5-bromo-1H-indazol-3-amine, the ring nitrogen was successfully protected using Boc anhydride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) nih.gov. Another example, demonstrated on 3-bromo-1H-indole, involves protection with a 4,4'-dimethoxybenzhydrol (B1582456) (DMB) group under acidic conditions .

| Substrate | Reagents | Protecting Group | Product | Reference |

| 5-Bromo-1H-indazol-3-amine | Boc anhydride, DMAP, CH₂Cl₂ | Boc (tert-butoxycarbonyl) | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | nih.gov |

| 3-Bromo-1H-indole | 4,4'-Dimethoxybenzhydrol, p-toluenesulfonic acid, Benzene (B151609) | DMB (4,4'-dimethoxybenzhydrol) | 1-(Bis(4-methoxyphenyl)methyl)-3-bromo-1H-indole |

N-Acylation

N-acylation introduces an acyl group onto the indole nitrogen, forming an N-acylindole, a motif present in many pharmaceutical compounds nih.gov. This transformation is typically achieved by first deprotonating the indole with a base (e.g., sodium hydride) followed by treatment with an acylating agent like an acyl chloride or anhydride. More direct and chemoselective methods have also been developed. One such method uses stable thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures nih.govbeilstein-journals.org. Another approach allows for the direct N-acylation of indoles with carboxylic acids themselves, using boric acid as a catalyst in a high-boiling solvent clockss.org. These methods offer pathways to synthesize N-acylated derivatives of this compound.

N-Alkylation

The introduction of alkyl groups at the N1 position is another key derivatization strategy. The general approach involves deprotonation of the indole N-H with a suitable base (e.g., NaH, K₂CO₃) in an aprotic solvent, followed by the addition of an alkylating agent, such as an alkyl halide. The synthesis of chiral N-functionalized indoles is an area of significant research, though the stereoselective N-alkylation of indole can be challenging due to the relatively weak nucleophilicity of the nitrogen atom mdpi.com. The presence of electron-withdrawing substituents, such as a bromo group, on the indole ring can sometimes negatively impact the yield and selectivity of N-alkylation reactions mdpi.com.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the molecular skeleton can be assembled.

For 3-bromo-1H-indol-5-amine, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic and amine protons. The proton at the C2 position would likely appear as a singlet, while the protons on the benzene (B151609) ring (at C4, C6, and C7) would exhibit characteristic doublet and doublet of doublets splitting patterns due to their coupling with adjacent protons. The amine (-NH₂) and indole (B1671886) (-NH) protons typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atom bonded to bromine (C3) would be significantly influenced by the halogen's electronegativity. The other carbon signals, including the two carbons of the pyrrole (B145914) ring and the six carbons of the benzene ring, would appear at characteristic chemical shifts for an indole system.

While the specific spectral data for this compound is not widely published, analysis of closely related structures, such as 6-bromoindol-3-yl derivatives, illustrates the methodology. For these compounds, detailed analysis of ¹H and ¹³C NMR data, including long-range correlations from HMBC experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the indole core and its substituents. researchgate.net For instance, in a 6-bromoindol-3-yl moiety, the proton at C2 typically presents as a singlet around δ 8.45 ppm, while the aromatic protons show characteristic splitting patterns that confirm their relative positions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing an exact mass measurement (calculated [M+H]⁺ of 211.9865 u) consistent with the molecular formula C₈H₇BrN₂. nih.gov

A key feature in the mass spectrum of a bromo-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, the compound must first be grown as a suitable single crystal.

While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to complex derivatives of bromoindoles. For example, the crystal structure of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate (B81430) has been determined. mdpi.com This analysis revealed the exact bond lengths and angles of the 5-bromoindole (B119039) moiety and showed how the molecules pack in the crystal lattice, linked by various hydrogen bonds. mdpi.com Such analyses provide incontrovertible proof of the molecular structure and can reveal subtle conformational details that are not accessible by other techniques.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for the assessment of its purity.

Thin-Layer Chromatography (TLC) is often used to monitor the progress of a chemical reaction in real-time. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), the separation of reactants and products can be visualized, allowing for the determination of the reaction's endpoint.

Column Chromatography is the standard method for the purification of indole derivatives on a preparative scale. Crude reaction mixtures are loaded onto a stationary phase, typically silica gel, and eluted with a solvent gradient (e.g., increasing polarity from hexane (B92381) to ethyl acetate). This allows for the isolation of the desired product in high purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the purification and final purity analysis of compounds like bromoindoles. Reverse-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The separation of regioisomers of bromoindoles, which can be particularly challenging due to their similar polarities, can often be achieved using RP-HPLC. sci-hub.se In some cases, mobile phase modifiers like sulfobutylether-β-cyclodextrin (SBE-β-CD) are added to enhance the resolution between closely related isomers. sci-hub.se Purity is typically assessed by integrating the peak area of the compound of interest, often using a UV detector set at a wavelength where the indole ring absorbs strongly (e.g., 280 nm). researchgate.net

Computational and Theoretical Studies on 3 Bromo 1h Indol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For indole (B1671886) derivatives, these calculations provide insights into properties such as electron distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

While direct DFT studies on 3-bromo-1H-indol-5-amine are not extensively documented in the literature, valuable inferences can be drawn from studies on closely related molecules. For instance, DFT calculations on 5-aminoindole (B14826) have been performed to understand its molecular geometry and vibrational frequencies. researchgate.net These studies indicate that the amino group significantly influences the electronic properties of the indole ring. researchgate.net

Furthermore, computational studies on other brominated indole derivatives provide a basis for predicting the electronic landscape of this compound. For example, in a study of 3-Bromo-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide, the highest occupied molecular orbital (HOMO) was found to be localized on the indole π-system, while the lowest unoccupied molecular orbital (LUMO) was dominated by the carboxamide group. For this compound, it can be hypothesized that the HOMO would be largely distributed over the electron-rich indole ring and the amino group, while the LUMO would be influenced by the electron-withdrawing bromine atom.

The molecular electrostatic potential (MEP) surface is another critical descriptor for predicting reactivity. The MEP visually represents the charge distribution on a molecule, highlighting electrophilic and nucleophilic sites. In a study of 3-bromo-1H-indazole-5-carbaldehyde, the aldehyde group was identified as a region of negative electrostatic potential, indicating its susceptibility to nucleophilic attack. smolecule.com For this compound, the amino group would be expected to be a region of negative potential, while the hydrogen atoms of the amine and the indole NH would exhibit positive potential.

| Property | Predicted Characteristic for this compound | Basis from Analogous Compounds |

|---|---|---|

| HOMO Localization | Expected to be localized on the indole π-system and the amino group at the C5 position. | Studies on 5-aminoindole show significant contribution from the amino group to the electronic structure. researchgate.net In 3-Bromo-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide, the HOMO is on the indole π-system. |

| LUMO Localization | Likely influenced by the electron-withdrawing bromine atom at the C3 position. | In 3-bromo-1H-indazole-5-carbaldehyde, the LUMO resides on the brominated indazole ring. smolecule.com |

| Molecular Electrostatic Potential (MEP) | Negative potential around the amino group; positive potential around the NH and NH2 protons. | General principles of MEP and studies on amino-substituted aromatics. researchgate.net |

Mechanistic Investigations of Reaction Pathways

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions. For this compound, understanding its reaction pathways is key to its synthetic utility and its behavior in biological systems. Mechanistic investigations can predict the most likely sites for electrophilic and nucleophilic attack, as well as the stability of reaction intermediates.

The reactivity of the indole ring is heavily influenced by its substituents. The amino group at C5 is an activating group, directing electrophilic substitution to the ortho and para positions (C4 and C6). Conversely, the bromine at C3 is a deactivating group but directs ortho and para. The free C3 position in indoles is typically the most reactive towards electrophiles. nih.gov However, in this compound, this position is blocked. Therefore, electrophilic attack is likely to be directed by the powerful activating effect of the amino group.

Computational studies on related systems can shed light on potential reaction pathways. For example, the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione is believed to proceed through initial protonation of the indole derivative. This suggests that the basicity of the indole nitrogen and the amino group in this compound will be important factors in its reactions.

| Reaction Type | Predicted Site of Reactivity | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | C4 and C6 positions | The strong activating effect of the C5-amino group directs substitution to the ortho and para positions. nih.gov |

| Nucleophilic Attack | The C3 position bearing the bromine atom, potentially via an addition-elimination mechanism. | The electron-withdrawing nature of the bromine atom and the overall electronic structure of the indole ring. |

| N-Alkylation/N-Acylation | The indole nitrogen (N1) and the amino group nitrogen (N5). | Presence of lone pairs on both nitrogen atoms. The relative reactivity would depend on steric and electronic factors. |

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and its flexibility. For a molecule like this compound, which has a relatively rigid indole core but a flexible amino group, these studies can reveal its preferred spatial arrangement.

Conformational analysis of indole derivatives has been performed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy and quantum chemical calculations. For this compound, the primary conformational flexibility would arise from the rotation of the amino group. The orientation of the amino group relative to the indole ring can influence its hydrogen bonding capabilities and its interactions with other molecules.

Computational Approaches to Ligand-Scaffold Interactions

Derivatives of this compound have shown promise as inhibitors of various biological targets, such as the pan-HER family of receptor tyrosine kinases. Computational docking and molecular dynamics simulations are pivotal in understanding how these molecules interact with their protein targets.

These studies can predict the binding mode of a ligand within a protein's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

In a study on N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives as pan-HER inhibitors, molecular modeling was used to rationalize the structure-activity relationships. These studies revealed how the this compound scaffold fits into the ATP-binding pocket of the HER kinases and how modifications to the quinazoline (B50416) moiety affect binding affinity and selectivity. Such computational approaches are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

| Structural Feature | Potential Interaction Type | Example from Related Studies |

|---|---|---|

| Indole NH | Hydrogen bond donor | Common interaction for indole-based inhibitors. |

| Amino Group (NH2) | Hydrogen bond donor and acceptor | Can interact with polar residues in a protein's active site. |

| Bromine Atom | Halogen bonding, hydrophobic interactions | The bromine can interact with electron-rich atoms like oxygen or sulfur. |

| Indole Ring | π-π stacking, hydrophobic interactions | Can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan. |

Applications in Advanced Organic Synthesis and Scaffold Development

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the 3-bromo-1H-indol-5-amine scaffold allows it to serve as a versatile starting material. The bromine atom is susceptible to various cross-coupling reactions, the amino group can be readily derivatized, and the indole (B1671886) nitrogen offers another site for modification, enabling the synthesis of diverse and complex structures.

Indole alkaloids, a large class of natural products isolated from sources like marine sponges, exhibit a wide range of potent biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.gov The synthesis of analogs of these natural products is a key strategy in drug discovery to improve efficacy and explore structure-activity relationships (SAR). The this compound molecule serves as a valuable starting point for such synthetic endeavors.

The general structure of indole alkaloids often features a core indole nucleus with various substitutions. rsc.org Synthetic chemists can leverage the functional handles of this compound to build analogs of complex alkaloids. For instance, the amino group can be acylated or alkylated to introduce side chains that mimic or alter the functionality of natural alkaloids. The bromine atom at the 3-position can be used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to append other cyclic or acyclic fragments, a common strategy in the total synthesis of bis-indole and tris-indole alkaloids. nih.govmdpi.com

The reactivity of this compound makes it an ideal substrate for synthesizing novel fused heterocyclic systems. The amino group and the indole ring can participate in cyclization reactions to form polycyclic structures, which are often privileged scaffolds in medicinal chemistry.

A prime example is the synthesis of N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine, where the 5-amino group of the indole is coupled with a quinazoline (B50416) moiety. nih.govresearchgate.net This reaction creates a larger, fused heterocyclic system that combines the structural features of both indole and quinazoline. Such architectures are of significant interest as they can interact with biological targets in unique ways, leading to novel therapeutic agents. The indole nitrogen can also be involved in cyclization strategies, further expanding the range of accessible fused systems.

Scaffold Development for Receptor Modulators

The development of small molecules that can modulate the activity of biological receptors is a cornerstone of modern drug discovery. The this compound scaffold has proven to be particularly effective in the design of inhibitors for the human epidermal growth factor receptor (HER) family.

The HER family of receptor tyrosine kinases (including HER1/EGFR, HER2, HER3, and HER4) plays a critical role in cell growth and proliferation, and their dysregulation is implicated in many cancers. ugr.es Quinazoline-based molecules are a well-established class of EGFR inhibitors. nih.gov

Researchers have successfully used this compound to create a novel and highly effective molecular skeleton for pan-HER inhibitors. nih.govresearchgate.net By coupling the indole derivative with a quinazoline core, they synthesized N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine. nih.gov This compound served as a foundational scaffold for developing a series of potent inhibitors targeting multiple HER family members. nih.govresearchgate.net Notably, derivatives of this scaffold have shown the ability to inhibit not only wild-type EGFR but also clinically relevant mutant forms like EGFR T790M/L858R, as well as HER2 and HER4. nih.gov

Once a promising scaffold like N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine is identified, medicinal chemists systematically modify its structure to optimize its biological activity, selectivity, and pharmacokinetic properties. This exploration of structure-activity relationships (SAR) is crucial for developing a clinical candidate.

For the N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine scaffold, SAR studies revealed several key insights. nih.gov Preliminary studies showed that attaching the 1H-indol-5-amine moiety to the C4 position of the quinazoline ring was critical for achieving potent, sub-nanomolar inhibitory concentrations (IC₅₀). nih.gov Further investigation into substitutions on the indole ring itself demonstrated that adding a small, lipophilic bromine atom at the C3-position yielded the best results, whereas modifications at the N1 or C2 positions tended to decrease activity. nih.gov

Interestingly, subtle modifications to the side chains on this scaffold led to a dramatic switch in the mechanism of inhibition. One derivative, compound C5 , displayed irreversible binding to the HER receptors, a common feature for potent pan-HER inhibitors. nih.gov However, a closely related analog, compound C6 , which shares the same core skeleton, was found to be a high-strength reversible pan-HER inhibitor. nih.govresearchgate.net This discovery is significant because reversible inhibitors can sometimes offer advantages in terms of reduced off-target toxicity. nih.gov This work highlights that the N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine skeleton is a versatile and effective scaffold for developing both reversible and irreversible pan-HER inhibitors for anti-tumor drug discovery. nih.govresearchgate.net

| Compound ID | Core Scaffold | Inhibition Type | Target(s) |

| C5 | N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine | Irreversible | pan-HER |

| C6 | N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine | Reversible | pan-HER (HER1, HER2, HER4) |

Potential Contributions to Advanced Material Science Research

While the primary research focus for this compound has been in medicinal chemistry, its structural features suggest potential applications in material science, although this area remains largely unexplored. Indole-containing compounds are known to possess interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. The presence of the bromine atom allows for further functionalization via cross-coupling, which could be used to synthesize larger conjugated systems or polymers with tailored electronic or optical properties. The amino group provides a site for linking the molecule to surfaces or incorporating it into larger supramolecular assemblies. These potential applications, however, are speculative and await dedicated research.

Future Research Directions and Emerging Trends

Development of Eco-Friendly and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing complex molecules like 3-bromo-1H-indol-5-amine. Future research will likely prioritize the replacement of hazardous reagents and solvents with more environmentally benign alternatives. rug.nlsemanticscholar.org This includes the use of greener solvents such as water, ethanol, or biodegradable options like propylene (B89431) carbonate and deep eutectic solvents. rug.nl

Moreover, the exploration of catalytic systems that are recyclable and operate under mild conditions is a significant trend. rug.nlsemanticscholar.org For instance, methods developed for the synthesis of related bromoindoles, which avoid harsh chemicals and reduce environmental pollution, serve as a blueprint for future work on this compound. The development of solid-phase synthesis techniques and the use of alternative energy sources like microwave irradiation are also anticipated to contribute to more sustainable production methods. semanticscholar.org The overarching goal is to design synthetic pathways that are not only efficient and high-yielding but also have a minimal environmental footprint.

Exploration of Unconventional Reactivity Modes

The this compound scaffold is ripe for the exploration of unconventional reactivity modes that go beyond classical indole (B1671886) chemistry. The presence of the bromine atom at the C3-position is a key handle for a variety of transition metal-catalyzed cross-coupling reactions. Future research is expected to expand on the use of palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents at this position. researchgate.netmdpi.com

Recent studies on 3-bromoindoles have revealed novel palladium-catalyzed cyclization reactions with alkynes, leading to the formation of complex fused-ring systems like cyclopenta[c]quinolines through spirocyclic intermediates. figshare.comacs.org Another emerging area is the use of 3-bromoindoles in catalytic enolate arylation to construct β-carboline structures. acs.org Researchers are also investigating direct C-H functionalization at other positions on the indole ring, which would allow for the late-stage modification of the scaffold without the need for pre-functionalized starting materials. nih.govthieme-connect.com The amino group at the C5-position also offers opportunities for unique reactivity, including serving as a directing group for further functionalization or participating in novel annulation strategies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical synthesis, moving from traditional batch processes to more efficient, scalable, and safer continuous manufacturing. semanticscholar.orgresearchgate.net These technologies are particularly well-suited for the synthesis and derivatization of valuable scaffolds like this compound.

Furthermore, automated synthesis platforms, often coupled with flow chemistry, can be used to rapidly generate libraries of derivatives based on the this compound core. acs.org By systematically varying the substituents at the C3 and C5 positions, researchers can efficiently explore the structure-activity relationships of new compounds for applications in drug discovery and materials science. This high-throughput approach significantly accelerates the discovery and optimization of novel molecules with desired properties. acs.org

Advanced Functionalization for Enhanced Scaffold Diversity

The this compound scaffold is a launchpad for creating a vast array of more complex and functionally diverse molecules. Future research will undoubtedly focus on leveraging the existing functional groups to build intricate molecular architectures. The amino group at C5 can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of functionalities. nih.govuni-rostock.de

A significant area of exploration will be the development of tandem and cascade reactions that allow for the rapid construction of complex heterocyclic systems in a single pot. For example, the synthesis of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine demonstrates how the amino group can be incorporated into a new heterocyclic ring system, highlighting the potential to create novel, biologically active compounds. nih.gov

Moreover, the strategic functionalization of other positions on the indole ring (C2, C4, C6, and C7) will be crucial for fine-tuning the electronic and steric properties of the molecule. nih.govthieme-connect.com The development of methods for the synthesis of diaminoindoles and other polysubstituted derivatives will further expand the chemical space accessible from this versatile starting material. acs.org This advanced functionalization is key to unlocking the full potential of the this compound scaffold for the discovery of new pharmaceuticals and advanced materials.

Q & A

Q. How can researchers validate novel biological targets for this compound?

- Workflow :

- CRISPR Screening : Knock out candidate targets (e.g., PERK) in cell lines to assess compound dependency .

- Thermal Shift Assays : Measure protein melting shifts to confirm direct binding .

Contradictions and Replication

- Case Study : While this compound derivatives show promise in cancer models , conflicting reports on neuroprotective effects suggest context-dependent activity. Replication requires standardized assays (e.g., uniform ATP concentrations in kinase assays) and open data sharing to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.